molecular formula C4H11BO2 B032443 Isobutylboronic Acid CAS No. 84110-40-7

Isobutylboronic Acid

Cat. No. B032443
CAS RN: 84110-40-7
M. Wt: 101.94 g/mol
InChI Key: ZAZPDOYUCVFPOI-UHFFFAOYSA-N
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Patent
US04537773

Procedure details

A solution of 50.13 g (0.494 mol) of 2-methylpropylboronic acid in 300 mL of ether, prepared by a procedure substantially similar to the foregoing, was contacted with 112.63 g (0.494 mol) of pinacol hexahydrate and stirred for 24 hours. At the end of this period, the resulting reaction mixture was diluted with 500 mL of hexane. A top layer formed which was separated from the rest of the mixture and contacted with 18 mL of water. After stirring for 15 minutes, 9.52 g of a solid separated, which was removed by filtration. The remaining hexane layer was dried over Na2SO4 and residual solvent was removed by evaporation. The remaining material was then distilled using a 6" spinning band distillation column, to obtain 43.98 g (0.239 mol, 48.4%) of an oil, bp: 65°-72°/13 mm, 1H NMR (90 MHz, CDCl3): δ0.65 (d, J=6.6 Hz, 2), 0.93 (d, J=6.6 Hz, 6), 1.25 (s, 12), 1.86 (hep, J=6.6 Hz, 1); Anal. Calcd. for C10H21O2B: C, 65.25; H, 11.50; B, 5.87; Found: C, 65.07, H, 11.52; B, 6.01.
Quantity
50.13 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
112.63 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
48.4%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:7])[CH2:3][B:4]([OH:6])[OH:5].O.O.O.O.O.O.O[C:15]([C:18](O)([CH3:20])[CH3:19])([CH3:17])[CH3:16]>CCOCC.CCCCCC>[CH3:16][C:15]1([CH3:17])[C:18]([CH3:20])([CH3:19])[O:6][B:4]([CH2:3][CH:2]([CH3:7])[CH3:1])[O:5]1 |f:1.2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
50.13 g
Type
reactant
Smiles
CC(CB(O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
112.63 g
Type
reactant
Smiles
O.O.O.O.O.O.OC(C)(C)C(C)(C)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of this period, the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
A top layer formed which
CUSTOM
Type
CUSTOM
Details
was separated from the rest of the mixture
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
9.52 g of a solid separated
CUSTOM
Type
CUSTOM
Details
which was removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The remaining hexane layer was dried over Na2SO4 and residual solvent
CUSTOM
Type
CUSTOM
Details
was removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
The remaining material was then distilled
DISTILLATION
Type
DISTILLATION
Details
band distillation column

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)CC(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.239 mol
AMOUNT: MASS 43.98 g
YIELD: PERCENTYIELD 48.4%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.